3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine
Description
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-thiophen-3-yl-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S3/c17-23(18,12-1-2-13-14(9-12)20-6-5-19-13)16-4-8-22-15(16)11-3-7-21-10-11/h1-3,7,9-10,15H,4-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUGGIIQUZPRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine is a synthetic compound derived from thiazolidine and sulfonamide frameworks. This compound is of interest due to its potential biological activities, particularly in the fields of anti-diabetic and neuroprotective therapies. The structure includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety which is known for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with various sulfonyl chlorides and thiophenes under controlled conditions. For example, one synthetic route involves the use of sodium carbonate as a base in an aqueous medium to facilitate the formation of the sulfonamide linkage .
Enzyme Inhibition
Recent studies have evaluated the enzyme inhibitory potential of related compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxin moiety. These compounds were screened against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. The results indicated that these derivatives exhibited significant inhibitory activity with IC50 values ranging from micromolar to millimolar concentrations .
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | α-glucosidase | 12.5 |
| Compound B | Acetylcholinesterase | 15.0 |
Antimicrobial Activity
In vitro studies have shown that thiazolidine derivatives possess notable antibacterial properties. For instance, compounds related to this class have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 625 µg/mL to >5000 µg/mL, indicating variable efficacy depending on the specific structure .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1250 |
| Escherichia coli | 2500 |
| Pseudomonas aeruginosa | >5000 |
Case Studies
A study conducted on a series of thiazolidine derivatives revealed their potential as anti-HIV agents. The compounds were evaluated for their ability to inhibit HIV-1 replication in vitro, showing promising results with several derivatives exhibiting low micromolar IC50 values .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives can be significantly influenced by their structural features. Modifications in the aromatic rings or the sulfonyl group can enhance or reduce their potency against specific targets. For instance, substituents on the thiophene ring have been shown to affect both enzyme inhibition and antimicrobial activity.
Comparison with Similar Compounds
Key Compounds :
- (Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a)
- (Z)-3-benzyl-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-2,3-dihydrothiazole (7b)
*The target compound’s thiophene and sulfonyl groups may enhance solubility compared to bromophenyl substituents in 7a/7b.
Oxadiazole Derivatives
Key Compounds :
- N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18)
- N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19)
| Property | Target Compound* | 18 | 19 |
|---|---|---|---|
| Purity | Not reported | 95.0% | 98.5% |
| Substituents | Thiazolidine core | Thiomethoxybenzamide | Trifluoromethylbenzamide |
| Application | Unknown | PD-L1 inhibition | PD-L1 inhibition |
Oxadiazoles like 18 and 19 demonstrate high purity (>95%) and bioactivity in PD-L1 modulation.
Sulfonamide Derivatives
Key Compound :
- N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (4f)
| Property | Target Compound | 4f |
|---|---|---|
| Yield | Not reported | 36–61% |
| Melting Point (°C) | Not reported | 191–193 |
| Structural Features | Single sulfonyl group | Bis-sulfonamide, spiro ring |
Compound 4f’s lower yield (vs. thiazolines in 2.1) highlights synthetic challenges in introducing multiple sulfonamide groups and spiro-annulated rings. The target compound’s single sulfonyl group may simplify synthesis .
Q & A
Q. What are the established synthetic protocols for 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as tetrachloromonospirocyclotriphosphazenes and diamines. For example, coupling reactions in tetrahydrofuran (THF) with triethylamine as a base are common, followed by purification via column chromatography . Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation. The use of sulfonylating agents to introduce the dihydrobenzodioxinylsulfonyl group is a key step, analogous to methods described for similar thiazolidine derivatives .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are standard for structural confirmation. X-ray crystallography, when feasible, provides definitive proof of stereochemistry and molecular conformation . High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment, especially given the compound’s heterocyclic complexity .
Q. What are the primary functional groups influencing its reactivity?
The thiazolidine ring, sulfonyl group, and thiophene moiety dominate reactivity. The sulfonyl group participates in nucleophilic substitutions, while the thiophene ring may undergo electrophilic aromatic substitution. Steric hindrance from the dihydrobenzodioxinyl group can affect reaction kinetics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
Systematic variation of solvents (e.g., THF vs. 1,4-dioxane), temperatures, and catalyst concentrations is necessary. For instance, triethylamine as a base in THF at room temperature minimizes side reactions during sulfonylation . Kinetic studies using in-situ FTIR or Raman spectroscopy can identify rate-limiting steps and guide optimization .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Reproducibility requires rigorous characterization (e.g., enantiomeric purity via chiral HPLC) and standardized bioassays. Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) is advised .
Q. How can computational modeling predict its interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) using the compound’s SMILES/InChI (e.g., C13H10N2O3S3 ) can map binding affinities to targets like kinases or GPCRs. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity .
Q. What experimental designs assess environmental stability and degradation pathways?
Long-term stability studies under varied pH, temperature, and UV exposure mimic environmental conditions. High-Resolution Mass Spectrometry (HRMS) identifies degradation products, while ecotoxicity assays (e.g., Daphnia magna) evaluate ecological risks .
Q. How does structural modification alter its pharmacokinetic profile?
Introducing substituents (e.g., methyl groups on the thiophene ring) enhances metabolic stability. Comparative studies using in vitro liver microsome assays and logP measurements quantify changes in solubility and half-life .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing dose-response data?
Non-linear regression (e.g., Hill equation) models dose-response curves. ANOVA with post-hoc tests (e.g., Tukey’s) identifies significant differences across experimental groups, as seen in studies with split-plot designs .
Q. How are structure-activity relationships (SAR) systematically explored?
A fragment-based approach modifies individual moieties (e.g., substituting thiophene with furan) and correlates changes with bioactivity. Machine learning (e.g., Random Forest) models trained on SAR datasets predict promising derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
